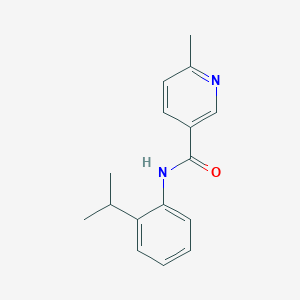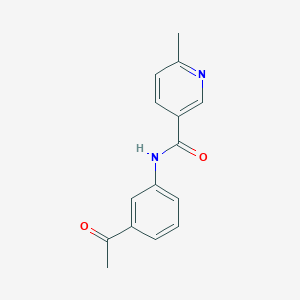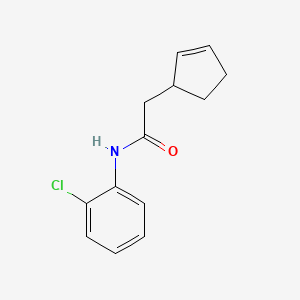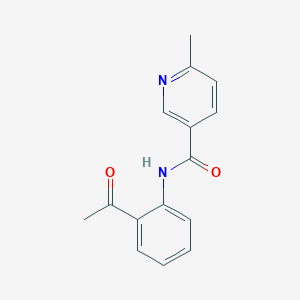
N-(2-fluorophenyl)-2,5-dimethylthiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-2,5-dimethylthiophene-3-carboxamide, also known as FLICA, is a chemical compound that has been extensively studied for its potential use in scientific research. FLICA is a thiophene-based compound that has been found to have unique properties that make it useful in a variety of research applications. In
Mecanismo De Acción
N-(2-fluorophenyl)-2,5-dimethylthiophene-3-carboxamide works by binding to the active site of caspase-1 and undergoing a hydrolysis reaction. This reaction results in the release of a fluorescent molecule that emits a signal that can be detected using fluorescence microscopy or flow cytometry. This compound has been found to be highly selective for caspase-1 and does not interfere with other caspases or proteases.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity and does not interfere with cell viability or proliferation. It has been used in a variety of cell types, including primary cells, cell lines, and tissues. This compound has been used to study caspase-1 activity in a variety of disease models, including inflammatory bowel disease, rheumatoid arthritis, and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-fluorophenyl)-2,5-dimethylthiophene-3-carboxamide is its high selectivity for caspase-1, making it a useful tool for studying caspase-1 activity in vitro and in vivo. This compound is also easy to use and can be detected using standard fluorescence microscopy or flow cytometry equipment. However, this compound has some limitations, including its relatively high cost compared to other fluorescent probes and its limited stability in aqueous solutions.
Direcciones Futuras
There are many potential future directions for research on N-(2-fluorophenyl)-2,5-dimethylthiophene-3-carboxamide. One area of interest is the development of new fluorescent probes based on the this compound scaffold that can detect other enzymes or biomolecules. Another area of interest is the development of this compound-based therapies for diseases such as inflammatory bowel disease and rheumatoid arthritis. Finally, there is a need for further research on the mechanism of action of this compound and its potential interactions with other enzymes and biomolecules.
Métodos De Síntesis
The synthesis of N-(2-fluorophenyl)-2,5-dimethylthiophene-3-carboxamide involves the reaction of 2,5-dimethylthiophene-3-carboxylic acid with 2-fluoroaniline. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in the presence of dimethylformamide (DMF) as a solvent. The resulting product is purified by column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-(2-fluorophenyl)-2,5-dimethylthiophene-3-carboxamide has been extensively studied for its potential use as a fluorescent probe for detecting caspase-1 activity. Caspase-1 is an enzyme that plays a key role in the inflammatory response and is involved in the processing of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). This compound has been found to selectively bind to active caspase-1 and emit a fluorescent signal, making it a useful tool for studying caspase-1 activity in vitro and in vivo.
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-2,5-dimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNOS/c1-8-7-10(9(2)17-8)13(16)15-12-6-4-3-5-11(12)14/h3-7H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRRNWZVUDVNJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide](/img/structure/B7457933.png)
![N-cyclopentyl-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide](/img/structure/B7457937.png)
![2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7457940.png)


![5-(1,3-Benzodioxol-5-yl)-3-[(2,2-dichlorocyclopropyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7457953.png)


![2-[(3,5-Dimethylphenyl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile](/img/structure/B7457985.png)
![1-benzyl-N-methylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7457993.png)


